5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile
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Overview
Description
5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a chloroisothiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile typically involves the reaction of 4-chlorobenzonitrile with chloroacetic acid in the presence of a suitable catalyst, such as thionyl chloride, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate isothiazole ring, which is then chlorinated to introduce the 3-chloro group.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of automated systems and high-efficiency catalysts helps in achieving large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted isothiazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole
3-chloro-5-phenylisothiazole-4-carbonitrile
4-chlorobenzonitrile
Uniqueness: 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-7-3-1-6(2-4-7)9-8(5-13)10(12)14-15-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJQRRNDITPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NS2)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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